

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine as a research chemical

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Compound of Interest

Compound Name: 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Cat. No.: B052799

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An In-depth Technical Guide to **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**, a phenethylamine derivative positioned as a research chemical. Due to the limited volume of published literature directly pertaining to this specific molecule, this document synthesizes available information on its chemical properties and plausible synthetic routes. Furthermore, by leveraging established structure-activity relationships (SAR) within the broader phenethylamine class, this guide offers a predictive pharmacological profile to inform future research and drug development endeavors. The methodologies for synthesis and analysis are presented with a focus on the underlying chemical principles, ensuring a robust framework for researchers.

Introduction and Chemical Identity

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is a substituted phenethylamine, a class of organic compounds known for their diverse pharmacological activities.[1] Its structure, characterized by a 2-chloro and 3,4-dimethoxy substitution pattern on the phenyl ring, distinguishes it from the more extensively studied 2,5-dimethoxy-substituted phenethylamines (commonly known as the "2C-X" series).[2] The specific arrangement of these functional groups is anticipated to confer a unique pharmacological profile, potentially modulating

monoaminergic systems such as the serotonergic and dopaminergic pathways. As a research chemical, its properties are not yet fully elucidated, making it a compound of interest for novel ligand discovery and neuropharmacological investigation.

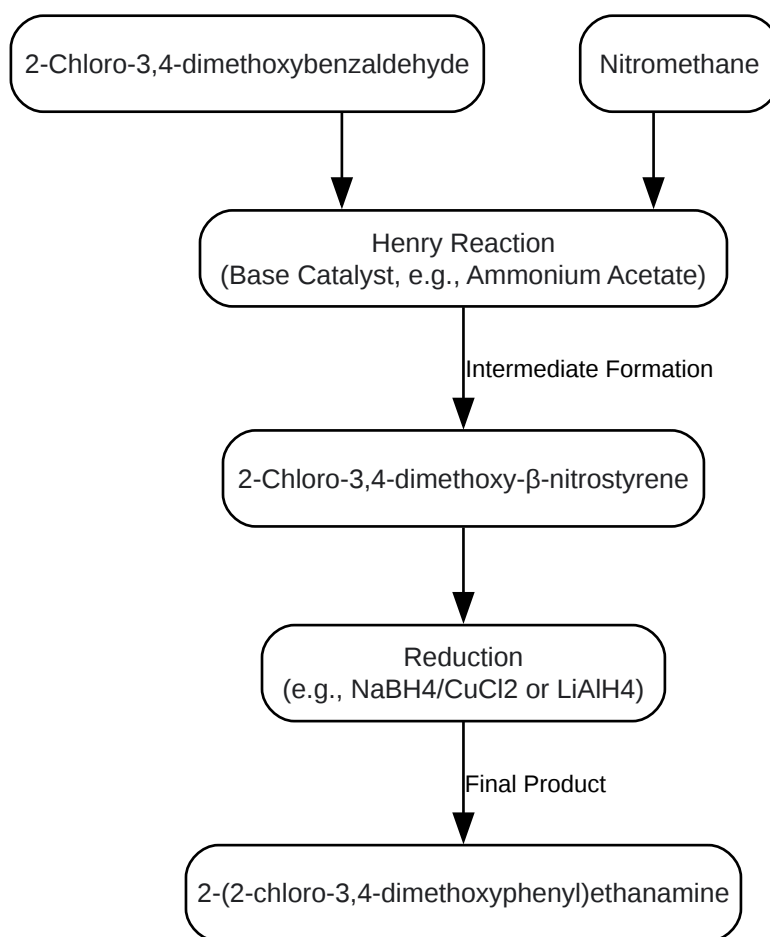
Table 1: Chemical and Physical Properties

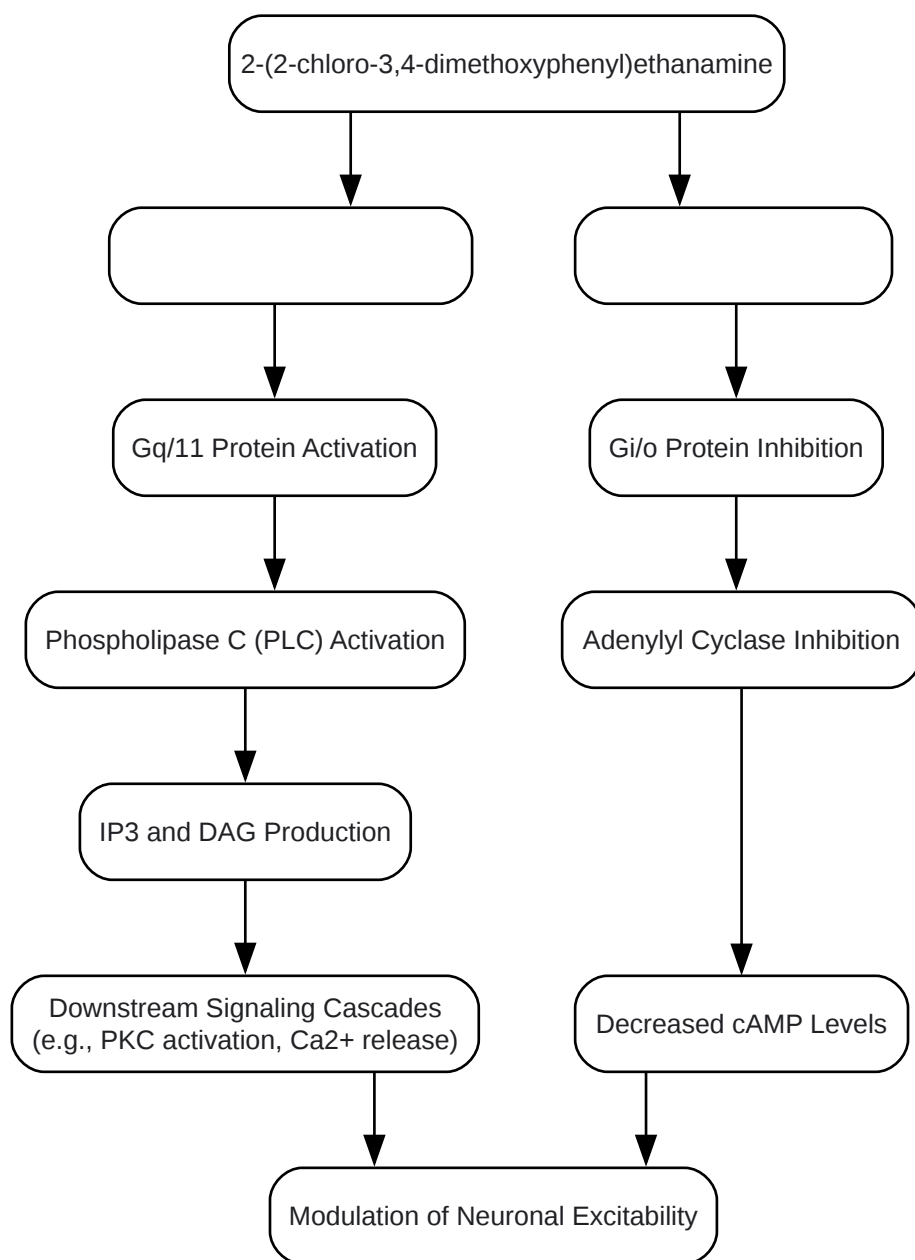
Property	Value	Source
IUPAC Name	2-(2-chloro-3,4-dimethoxyphenyl)ethanamine	PubChem
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂	PubChem
Molecular Weight	215.68 g/mol	PubChem
CAS Number	67287-36-9	PubChem

Synthesis and Chemical Workflow

The synthesis of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** can be achieved through a multi-step process commencing with a commercially available precursor, 2-chloro-3,4-dimethoxybenzaldehyde. A common and effective route involves a Henry reaction to form a nitrostyrene intermediate, followed by reduction to the target phenethylamine.

Synthetic Workflow Diagram





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Sources

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT₂ Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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